molecular formula C11H11NO4S B2839813 Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide CAS No. 936074-60-1

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

Cat. No.: B2839813
CAS No.: 936074-60-1
M. Wt: 253.27
InChI Key: HJJCRAVSRWXAST-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a benzothiophene derivative characterized by a fused benzene-thiophene core modified with a 1,1-dioxide (sulfone) group, an amino substituent at the 3-position, and an ethyl ester at the 2-position. The ester moiety contributes to lipophilicity, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

ethyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-2-16-11(13)10-9(12)7-5-3-4-6-8(7)17(10,14)15/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJCRAVSRWXAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide typically involves the functionalization of the benzothiophene core. One common method includes the reaction of 3-amino-1-benzothiophene-2-carbonitriles with ethyl chloroformate under basic conditions . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiophenes, and reduced amines .

Scientific Research Applications

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Substituent Effects

  • Chloro-Substituted Derivatives: Ethyl 6-chloro-1,2-benzothiazine-3-carboxylate 1,1-dioxides (e.g., compounds 17o–17r in ) feature chloro substituents at the 6- or 7-position. Yields vary (70–96%), with higher yields observed for benzyl chloride-derived analogs (e.g., 17r, 96%), suggesting steric or electronic advantages in synthesis .
  • Amino-Substituted Target Compound: The 3-amino group in the target compound introduces hydrogen-bonding capability, which may enhance crystalline order or biological interactions compared to chloro analogs. This aligns with studies highlighting hydrogen-bonding patterns in molecular aggregation .

Core Heterocycle Differences

  • Benzothiophene vs. Thiete 1,1-Dioxide : Thiete 1,1-dioxide derivatives () possess a four-membered sulfur ring, contrasting with the fused six-membered benzothiophene system. The smaller ring in thiete derivatives increases ring strain, enhancing reactivity in Diels-Alder or cycloaddition reactions. The target compound’s benzothiophene core offers greater aromatic stability and conjugation .
  • Thiopyran Derivatives: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide () has a six-membered thiopyran ring with a ketone group. The ketone at position 4 may participate in keto-enol tautomerism, absent in the target compound, altering solubility and reactivity .

Biological Activity

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, antifungal, and antitumor properties, supported by various studies and findings.

Chemical Structure and Properties

This compound features a benzothiophene scaffold that is known for its biological relevance. The structure consists of a benzothiophene ring functionalized with an ethyl ester and an amino group, which enhances its solubility and bioavailability compared to other derivatives.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition at specific concentrations.
  • Antifungal Activity : The compound has also demonstrated antifungal effects, making it a candidate for further exploration in treating fungal infections.
  • Antitumor Properties : Preliminary studies suggest potential antitumor activity, indicating its usefulness in cancer research.

Antimicrobial Activity

A study evaluated the minimum inhibitory concentrations (MICs) of various benzothiophene derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures to this compound displayed MIC values ranging from 32 µg/mL to >256 µg/mL depending on the specific derivative and its substituents (Table 1).

CompoundMIC (µg/mL)Activity Level
III.a256Weak
III.b>256Non-active
III.c>256Non-active
III.d>256Non-active
III.e128Moderate
III.f32Strong

Table 1 : Minimum Inhibitory Concentrations of Benzothiophene Derivatives Against S. aureus Strains.

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal properties against common pathogens such as Candida albicans. The compound's efficacy was assessed through disk diffusion assays, where zones of inhibition were measured.

Antitumor Activity

Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving HepG2 liver cancer cells, the compound demonstrated selective cytotoxicity with an IC50 value indicating effective inhibition at low concentrations.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that the compound can induce oxidative stress in target cells, contributing to its antimicrobial and antitumor effects.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results highlighted a favorable selectivity index (SI) greater than 10, suggesting that the compound could be utilized at concentrations significantly higher than its MIC without toxicity concerns .

Case Study 2: Antitumor Potential

In another investigation involving various cancer cell lines, this compound was found to induce apoptosis in HepG2 cells through mitochondrial pathways. This apoptosis was characterized by increased levels of caspases and PARP cleavage .

Q & A

Q. How is structure-activity relationship (SAR) analyzed for drug discovery?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., 6-Cl, 4-OCH₃) using parallel synthesis.
  • Bioassays : Test against target enzymes (e.g., COX-2 inhibition) and correlate IC₅₀ values with Hammett σ constants .

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